Ciclesonide

Glucocorticoid receptor binding Prodrug activation Inhaled corticosteroid pharmacology

Ciclesonide is an inhaled corticosteroid prodrug requiring pulmonary esterase activation to form the high-affinity metabolite des-CIC (RBA 1212). This on-site activation, combined with >99% first-pass hepatic metabolism and oral bioavailability <1%, minimizes systemic exposure and oropharyngeal candidiasis (2.5% vs 22% for fluticasone). It preserves HPA axis function at doses up to 640 μg/d and offers a favorable pediatric growth safety margin at ≤160 μg/d. Ideal for asthma and allergic rhinitis models where reduced systemic confounds and improved local safety are critical.

Molecular Formula C32H44O7
Molecular Weight 540.7 g/mol
CAS No. 126544-47-6
Cat. No. B1668983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiclesonide
CAS126544-47-6
Synonyms(R)-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with cyclohexanecarboxaldehyde, 21-isobutyrate
Alvesco
ciclesonide
Omnaris
Molecular FormulaC32H44O7
Molecular Weight540.7 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6
InChIInChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1
InChIKeyLUKZNWIVRBCLON-GXOBDPJESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.57e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ciclesonide 126544-47-6: Inhaled Corticosteroid Prodrug with Lung-Specific Activation and Differentiated Safety Profile


Ciclesonide (CAS 126544-47-6) is an inhaled corticosteroid (ICS) prodrug administered via hydrofluoroalkane metered-dose inhaler (HFA-MDI) for the treatment of asthma and allergic rhinitis. As a prodrug, ciclesonide itself exhibits low glucocorticoid receptor binding affinity (relative binding affinity 12, dexamethasone=100) and requires enzymatic activation by pulmonary esterases to form the pharmacologically active metabolite desisobutyryl-ciclesonide (des-CIC), which demonstrates high-affinity receptor binding (RBA 1212) comparable to fluticasone propionate [1]. This on-site activation mechanism, combined with high plasma protein binding and extensive first-pass hepatic metabolism (>99%), confers a favorable pharmacokinetic profile characterized by minimal systemic bioavailability and reduced off-target effects relative to conventional ICS agents [2]. Ciclesonide is marketed under brand names including Alvesco® and Omnaris®.

Why Ciclesonide 126544-47-6 Cannot Be Interchanged with Other Inhaled Corticosteroids


Inhaled corticosteroids are not therapeutically interchangeable despite sharing a common glucocorticoid receptor mechanism. Ciclesonide differs fundamentally from agents such as fluticasone propionate, budesonide, and beclomethasone dipropionate in its prodrug design, tissue-specific activation, systemic bioavailability, and adverse effect profile. Unlike fluticasone propionate and budesonide, which are administered as active drugs, ciclesonide remains inactive until hydrolyzed by esterases in the lung, a feature that minimizes oropharyngeal deposition of active drug and reduces local candidiasis risk [1]. Additionally, ciclesonide exhibits near-complete first-pass hepatic metabolism (>99%) of any swallowed fraction, resulting in oral systemic bioavailability <1% for the active metabolite—substantially lower than beclomethasone dipropionate (systemic bioavailability of oral plus pulmonary deposition 82%) [2]. These pharmacokinetic distinctions translate into measurable differences in hypothalamic-pituitary-adrenal (HPA) axis suppression, growth velocity impact, and oropharyngeal adverse events, precluding simple dose-equivalent substitution without altered safety margins.

Ciclesonide 126544-47-6 Quantitative Differentiation Evidence: Comparator-Anchored Data for Scientific Selection


Prodrug Activation and Receptor Binding Affinity: 100-Fold Differential Between Parent and Metabolite Versus Comparator

Ciclesonide is a prodrug with negligible glucocorticoid receptor (GR) binding affinity (RBA 12 relative to dexamethasone=100), requiring pulmonary esterase-mediated hydrolysis to desisobutyryl-ciclesonide (des-CIC) for pharmacological activity. Des-CIC exhibits an RBA of 1212, representing a 100-fold increase in receptor affinity compared to the parent compound. For comparison, budesonide—an active ICS administered without prodrug conversion—has an RBA of 905 in the same assay system [1]. The active metabolite des-CIC demonstrates GR binding affinity comparable to fluticasone propionate [2].

Glucocorticoid receptor binding Prodrug activation Inhaled corticosteroid pharmacology

Systemic Bioavailability: Oral Absorption and First-Pass Metabolism Comparison

Ciclesonide demonstrates exceptionally low oral systemic bioavailability due to near-complete first-pass hepatic metabolism. In a randomized crossover study of healthy subjects receiving 6.9 mg oral [14C]ciclesonide, the parent compound was undetectable in serum, and serum concentrations of the active metabolite des-CIC were mostly near or below the lower limit of quantification, yielding systemic bioavailability <1% for des-CIC and even lower for ciclesonide [1]. In contrast, extra-fine particle beclomethasone dipropionate exhibits systemic bioavailability of oral plus pulmonary deposition of 82%, with first-pass hepatic metabolism of only 60% [2]. The half-life in serum for ciclesonide is 3.2 hours versus 1.5 hours for beclomethasone dipropionate [2].

Pharmacokinetics Oral bioavailability First-pass metabolism

HPA Axis Suppression: Cortisol Response Comparison in Mild-to-Moderate Asthma

In a double-blind, randomized, placebo-controlled, 12-week study of 164 adults with mild-to-moderate persistent asthma, ciclesonide at doses of 320 μg once daily and 640 μg twice daily (320 μg bid) demonstrated no significant changes from baseline in low- and high-dose peak serum cortisol levels or 24-hour urinary free cortisol corrected for creatinine, with changes comparable to placebo. In contrast, fluticasone propionate at 440 μg twice daily (880 μg/d) produced significant reductions versus placebo in serum cortisol response to high-dose cosyntropin stimulation and in 24-hour urinary free cortisol levels [1]. The same study reported oropharyngeal candidiasis rates of 2.5% (ciclesonide 320 μg/d), 2.4% (ciclesonide 640 μg/d), and 22.0% (fluticasone propionate 880 μg/d) [1].

HPA axis suppression Adrenal function Cortisol

Onset of Therapeutic Action: ET50 Comparison in Pediatric Asthma

A systematic review and time-course model analysis of randomized controlled trials in children (n=2237) with asthma evaluated forced expiratory volume in the first second (FEV1) as the primary outcome. The ET50—time required to achieve 50% of maximum FEV1 improvement—was 1.23 weeks for ciclesonide compared to 2.97 weeks for budesonide, indicating a more rapid onset of therapeutic action for ciclesonide [1]. The maximum efficacy of both agents was comparable, but the faster attainment of therapeutic benefit with ciclesonide represents a clinically meaningful differentiation [1].

Pediatric asthma Onset of action FEV1

Airway Retention and Esterification: Comparative Tracheal Uptake Study

In an ex vivo rat trachea model comparing airway retention mechanisms, budesonide formed a 9-fold greater ester pool than ciclesonide active metabolite (CIC-AM) after 20 minutes of incubation (p<0.01), and budesonide overall retention in trachea at 3 hours was greater than all other glucocorticoids tested including ciclesonide, fluticasone propionate, and mometasone furoate (p<0.01) [1]. The budesonide-ester pool was 3-fold greater than the CIC-AM-ester pool (p<0.01) [1]. In contrast, airway retention of ciclesonide and CIC-AM appears to be determined primarily by lipophilicity, similar to fluticasone propionate and mometasone furoate, which are not esterified [1].

Airway retention Esterification Lipophilicity

Preclinical Therapeutic Index: Adrenal Involution and Growth Plate Effects

In preclinical animal models comparing ciclesonide with fluticasone propionate, ciclesonide demonstrated a superior therapeutic index. Following 7-day intratracheal administration, ciclesonide elicited adrenal involution with a potency that was 44-fold less than fluticasone propionate [1]. Additionally, ciclesonide was 22-fold less active than fluticasone propionate in eliciting hypoplasia of the femoral growth plate [1]. Despite these reduced systemic effects, ciclesonide exhibited comparable anti-inflammatory efficacy to fluticasone propionate in the Brown Norway rat model of antigen-induced airway eosinophilia and in a model of Sephadex-induced lung edema [1].

Therapeutic index Adrenal suppression Preclinical safety

Ciclesonide 126544-47-6: Evidence-Backed Research and Industrial Application Scenarios


Pediatric Asthma Management Requiring Rapid Onset and Favorable Growth Safety Profile

Ciclesonide is particularly suitable for pediatric asthma protocols where rapid onset of pulmonary function improvement is desired. The ET50 of 1.23 weeks for ciclesonide versus 2.97 weeks for budesonide [1] supports earlier symptom control, which may improve adherence in pediatric populations. Additionally, knemometry studies show that ciclesonide at doses of 40, 80, and 160 μg/day causes no effects on short-term lower leg growth rate, while 320 μg/day produces growth suppression (30%) similar to that seen with beclomethasone dipropionate 200 μg/day [2], indicating a favorable growth safety margin at lower therapeutic doses.

Patients with History of Oropharyngeal Candidiasis or Local ICS Intolerance

For patients who have experienced oropharyngeal candidiasis with conventional ICS therapy, ciclesonide offers a differentiated risk profile. Clinical data demonstrate oral candidiasis rates of approximately 2.4-2.5% for ciclesonide compared to 22.0% for fluticasone propionate [1]. The prodrug mechanism—activation by pulmonary esterases only after lung deposition—minimizes oropharyngeal exposure to active drug, providing a mechanistic basis for this reduced local adverse effect incidence.

Asthma Management in Patients Requiring Minimized HPA Axis Suppression

Ciclesonide is indicated for scenarios where preservation of HPA axis function is a clinical priority, such as in patients requiring long-term ICS therapy or those with pre-existing adrenal concerns. In a 12-week head-to-head study, ciclesonide at doses up to 640 μg/d produced no significant changes in serum cortisol or 24-hour urinary free cortisol compared to placebo, whereas fluticasone propionate at 880 μg/d induced significant HPA axis suppression [1]. This safety differentiation supports selection of ciclesonide in populations where systemic corticosteroid burden must be minimized.

Preclinical Research Requiring High Therapeutic Index Inhaled Corticosteroid

In preclinical asthma models, ciclesonide provides a favorable therapeutic ratio for studies requiring equivalent pulmonary anti-inflammatory efficacy with reduced systemic confounds. Animal data show ciclesonide is 44-fold less potent than fluticasone propionate at inducing adrenal involution and 22-fold less potent at inducing growth plate hypoplasia, while maintaining comparable efficacy in models of antigen-induced eosinophilia and lung edema [1]. This profile makes ciclesonide a valuable reference compound for investigating pulmonary-selective corticosteroid effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciclesonide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.